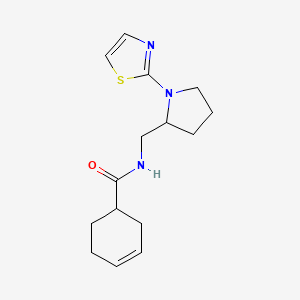

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclohex-3-enecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to create compounds for treating human diseases . The thiazole ring is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds .

Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The pyrrolidine ring’s structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the molecule’s stereochemistry, and increased three-dimensional coverage due to the non-planarity of the ring . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Wissenschaftliche Forschungsanwendungen

Antioxidant Applications

Thiazole derivatives have been recognized for their antioxidant properties . Antioxidants are crucial in protecting cells from the damage caused by oxidative stress, which is implicated in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders . The thiazole ring’s ability to donate electrons and scavenge free radicals makes it an excellent candidate for developing new antioxidant drugs.

Analgesic and Anti-inflammatory Activities

Compounds with a thiazole ring have shown significant analgesic and anti-inflammatory activities . These activities are essential for the treatment of pain and inflammation-related conditions such as arthritis, headache, and post-operative pain. The thiazole moiety’s interaction with biological targets can inhibit the synthesis of pro-inflammatory cytokines and mediators, providing relief from symptoms .

Antimicrobial and Antifungal Effects

Thiazole derivatives are potent antimicrobial and antifungal agents . They can act against a broad spectrum of bacteria and fungi, making them valuable in treating infections. The mechanism often involves the disruption of microbial cell wall synthesis or interference with essential enzymes within the pathogen .

Antiviral Properties

The thiazole core is also explored for its antiviral properties , particularly against HIV. Thiazole-containing compounds can inhibit viral replication by targeting specific proteins involved in the viral life cycle. This application is crucial in the ongoing fight against HIV/AIDS and other viral diseases .

Antitumor and Cytotoxic Activities

Research has indicated that thiazole derivatives can exhibit antitumor and cytotoxic activities . They can induce apoptosis in cancer cells and inhibit tumor growth. This is particularly important in the development of chemotherapeutic agents that are more selective and have fewer side effects .

Neuroprotective Effects

Lastly, thiazole compounds have shown promise in neuroprotective effects . They can play a role in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s by protecting neuronal cells from degeneration and death. The thiazole ring’s ability to modulate neurotransmitter levels and protect against neurotoxicity is key to this application .

Zukünftige Richtungen

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . Therefore, the future directions in this field could involve the design of new pyrrolidine compounds with different biological profiles .

Wirkmechanismus

Target of Action

Thiazole-based compounds have been evaluated for their anticonvulsant activity . Therefore, it’s plausible that this compound may interact with targets related to seizure disorders.

Mode of Action

Thiazole-based compounds have been known to exhibit anticonvulsant activity by interacting with various seizure models . The compound’s interaction with its targets could potentially lead to changes in neuronal excitability, thereby reducing seizure activity.

Pharmacokinetics

A computational study was carried out, including the prediction of pharmacokinetic properties . This suggests that the compound may have favorable pharmacokinetic properties, but further studies are needed to confirm this.

Eigenschaften

IUPAC Name |

N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3OS/c19-14(12-5-2-1-3-6-12)17-11-13-7-4-9-18(13)15-16-8-10-20-15/h1-2,8,10,12-13H,3-7,9,11H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJRHLTXUPWZADS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=CS2)CNC(=O)C3CCC=CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2904496.png)

![2-(3,4-Dimethylphenyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-oxadiazole](/img/structure/B2904504.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2904508.png)